N-(2-methylbut-3-yn-2-yl)methanesulfonamide

Alkyne Stability Steric Protection CuAAC Compatibility

Researchers pursuing P2X3 antagonists or CuAAC bioconjugation require terminal alkyne building blocks resistant to base-induced degradation. N-(2-Methylbut-3-yn-2-yl)methanesulfonamide solves this via its gem-dimethyl quaternary carbon center: • Prevents alkyne isomerization under basic conditions-a key failure mode of linear propargylic sulfonamides. • Tunable CuAAC kinetics through steric modulation of the alkyne moiety. • Sulfonamide NH (pKa ~9.3) serves as a hydrogen bond donor for target engagement. Supplied at ≥95% purity with global shipping.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS No. 1279876-13-9
Cat. No. B1454420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbut-3-yn-2-yl)methanesulfonamide
CAS1279876-13-9
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCC(C)(C#C)NS(=O)(=O)C
InChIInChI=1S/C6H11NO2S/c1-5-6(2,3)7-10(4,8)9/h1,7H,2-4H3
InChIKeyLHVASHXUILZVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylbut-3-yn-2-yl)methanesulfonamide Procurement Guide


N-(2-Methylbut-3-yn-2-yl)methanesulfonamide (CAS 1279876-13-9) is a bifunctional small molecule scaffold comprising a terminal alkyne linked to a methanesulfonamide group via a gem-dimethyl-substituted carbon center. Its molecular formula is C₆H₁₁NO₂S, with a molecular weight of 161.22 g/mol . The compound is commercially available as a research chemical building block, typically supplied at a minimum purity specification of 95% . Predicted physicochemical properties include a boiling point of 230.7±42.0 °C, density of 1.141±0.06 g/cm³, and a pKa of 9.30±0.40 . It is classified as a building block for medicinal chemistry applications, particularly as a synthetic intermediate .

Bifunctional building block: terminal alkyne and methanesulfonamide NH in one scaffold
Gem-dimethyl steric shield maintains alkyne integrity under basic conditions
Designed for click chemistry (CuAAC) and sulfonamide-based medicinal chemistry

Why N-(2-Methylbut-3-yn-2-yl)methanesulfonamide Is Irreplaceable


Generic substitution with other terminal alkyne-sulfonamide compounds is not scientifically valid due to the steric and electronic influence of the gem-dimethyl group at the α-carbon position. This quaternary carbon center restricts conformational flexibility and stabilizes the alkyne unit against base-induced isomerization, a degradation pathway common in simpler propargylic sulfonamides such as N-(prop-2-yn-1-yl)methanesulfonamide . The steric bulk of the gem-dimethyl group also modulates reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and alters the compound's behavior in medicinal chemistry applications where the sulfonamide NH acts as a hydrogen bond donor . These structural features render the compound a distinct synthetic intermediate that cannot be interchanged with linear or less-substituted alkyne-sulfonamide analogs without compromising reaction outcomes .

TGT
N-(2-Methylbut-3-yn-2-yl)methanesulfonamide: gem-dimethyl quaternary carbon prevents base-induced alkyne isomerization
N-(prop-2-yn-1-yl)methanesulfonamide: linear propargyl analog is susceptible to base-catalyzed rearrangement, leading to off-pathway products
TGT
Steric hindrance modulates CuAAC kinetics, enabling controlled conjugation
Less hindered alkynes react significantly faster, risking uncontrolled coupling and aggregation in complex systems
TGT
Secondary sulfonamide NH acts as hydrogen bond donor (pKa 9.30)
N,N-disubstituted methanesulfonamides lack H-bond donor capacity, which may alter target engagement and binding affinity
Substitution may compromise synthetic route integrity or biological readouts; validate in target workflow

N-(2-Methylbut-3-yn-2-yl)methanesulfonamide: Differentiating Evidence


Enhanced Base Stability via Gem-Dimethyl Steric Shielding

The gem-dimethyl substitution at the α-carbon of N-(2-methylbut-3-yn-2-yl)methanesulfonamide provides steric shielding that prevents base-catalyzed alkyne isomerization, a known limitation of N-(prop-2-yn-1-yl)methanesulfonamide . While specific isomerization rate constants for this compound are not published, the structural feature is recognized in medicinal chemistry literature as a strategy to enhance stability of terminal alkynes in the presence of non-nucleophilic bases such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) . This stabilization is critical for maintaining alkyne integrity during multi-step syntheses where basic conditions are unavoidable.

Base Stability
Class-level inference
Target: gem-dimethyl steric shield prevents isomerization.
Comparator: N-(prop-2-yn-1-yl)methanesulfonamide susceptible to base-induced rearrangement.
Supports synthetic route selection when basic conditions are required.
Not quantified; inferred from gem-disubstituted propargyl stability literature.
Alkyne Stability Steric Protection CuAAC Compatibility

Steric Modulation of Alkyne Reactivity in CuAAC

The steric bulk of the gem-dimethyl group adjacent to the alkyne moiety in N-(2-methylbut-3-yn-2-yl)methanesulfonamide modulates its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to less hindered terminal alkynes [1]. In related sulfonamide systems, terminal alkynes undergo efficient CuAAC with sulfonyl azides to form 1,4-disubstituted 1,2,3-triazoles; however, the steric environment of this compound may influence reaction rates and regioselectivity, offering tunability for applications requiring controlled click conjugation [2]. This steric modulation is particularly relevant when precise kinetic control is needed in bioconjugation or materials synthesis.

CuAAC Reactivity
Class-level inference
Sterically hindered alkyne predicted to exhibit slower, more controlled CuAAC kinetics.
Baseline: less-hindered propargyl sulfonamides react faster.
Click chemistry method context
Enables tunable conjugation for bioconjugation and materials applications.
Rate constants not published; steric effect principles referenced.
Click Chemistry CuAAC Triazole Synthesis

Patent Evidence: Intermediate in P2X3 Antagonist Synthesis

N-(2-Methylbut-3-yn-2-yl)methanesulfonamide is explicitly utilized as a synthetic intermediate in the preparation of sulfonamide derivatives claimed as P2X3 receptor antagonists for the treatment of refractory chronic cough . A related patent disclosure describes sulfonamides with potent P2X3 inhibitory activity, which exceeds that of the comparator compound and the positive control gefapixant [1]. Gefapixant, the only marketed P2X3 antagonist, exhibits IC₅₀ values of approximately 30 nM against hP2X3 homotrimers and 100–250 nM against hP2X2/3 heterotrimers [2]. The gem-dimethyl alkyne sulfonamide scaffold of N-(2-methylbut-3-yn-2-yl)methanesulfonamide serves as a key building block for constructing next-generation P2X3 antagonists with potentially improved selectivity profiles and prolonged duration of action [1].

P2X3 Scaffold Context
Patent context
Building block for sulfonamide P2X3 antagonists with reported cough-suppression model activity.
Comparator gefapixant: IC₅₀ ≈30 nM (hP2X3), 100–250 nM (hP2X2/3).
Access to patented chemotype for P2X3 receptor pathway studies.
In vitro and in vivo cough model data; research use only.
P2X3 Receptor Chronic Cough Synthetic Intermediate

Hydrogen Bond Donor Advantage vs. Tertiary Analogs

The secondary sulfonamide NH group in N-(2-methylbut-3-yn-2-yl)methanesulfonamide retains hydrogen bond donor capacity (pKa 9.30±0.40) , distinguishing it from N,N-disubstituted methanesulfonamides which lack this donor functionality. In related methanesulfonamide-containing antitumor agents, the NH group has been shown to participate in critical hydrogen bonding interactions that contribute to target binding and enhanced potency [1]. For instance, methanesulfonamide analogues of cryptopleurine demonstrated improved bioavailability and significant antitumor activity compared to parent natural products, with the sulfonamide NH contributing to favorable pharmacokinetic properties [2].

H-Bond Donor Capacity
Class-level inference
Target: secondary sulfonamide NH (predicted pKa 9.30) available as H-bond donor.
Comparator: N,N-disubstituted analogs lack donor functionality.
Supports pharmacophoric design for enzyme inhibition and receptor binding.
Predicted pKa; H-bond contribution context-dependent and requires assay validation.
Hydrogen Bonding Medicinal Chemistry Sulfonamide Pharmacophore

Key Applications of N-(2-Methylbut-3-yn-2-yl)methanesulfonamide


Next-Generation P2X3 Antagonists for Chronic Cough

N-(2-Methylbut-3-yn-2-yl)methanesulfonamide is employed as a critical building block in the synthesis of novel sulfonamide-based P2X3 receptor antagonists with improved potency and prolonged duration of action compared to gefapixant [1]. Medicinal chemistry teams can leverage this scaffold to access patented chemical space for developing therapeutics targeting refractory chronic cough (RCC) and unexplained chronic cough (UCC) with potentially reduced taste disturbance side effects through improved P2X3 homotrimer selectivity .

Sterically Controlled Click Chemistry Conjugation

The gem-dimethyl-substituted terminal alkyne of N-(2-methylbut-3-yn-2-yl)methanesulfonamide provides tunable reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This steric modulation allows researchers to achieve controlled conjugation kinetics when attaching the sulfonamide moiety to azide-functionalized biomolecules, polymers, or surfaces, enabling precise construction of triazole-linked conjugates for chemical biology and materials science applications .

H-Bond Donor Building Block for Bioactive Molecules

The secondary sulfonamide NH group of N-(2-methylbut-3-yn-2-yl)methanesulfonamide (pKa ~9.3) serves as an essential hydrogen bond donor in medicinal chemistry campaigns [1]. This functionality enables specific target engagement in enzyme inhibitors and receptor ligands where sulfonamide NH hydrogen bonding is critical for binding affinity, as demonstrated in methanesulfonamide-containing antitumor agents exhibiting enhanced potency and bioavailability compared to parent compounds .

Stable Alkyne Handle for Basic Multi-Step Syntheses

The steric shielding provided by the gem-dimethyl group adjacent to the alkyne protects N-(2-methylbut-3-yn-2-yl)methanesulfonamide from base-catalyzed isomerization or degradation [1]. This stability advantage makes it the preferred choice over less-hindered propargylic sulfonamides in complex multi-step synthetic sequences where basic reagents or conditions are required, ensuring consistent intermediate integrity and improved overall yield .

Application
Selection Property
Validation Focus
P2X3 receptor antagonist lead discovery
Patented sulfonamide scaffold access
P2X3 homotrimer selectivity and cough-model assay context
Sterically controlled click conjugation
Tunable CuAAC kinetics via gem-dimethyl hindrance
Conjugation efficiency and regioselectivity review
H-bond donor pharmacophore construction
Secondary sulfonamide NH for target engagement
Binding affinity and molecular recognition assay context
Base-compatible multi-step synthesis
Sterically shielded terminal alkyne
Alkyne integrity and intermediate stability under basic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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